molecular formula C19H20N4O3 B2417951 (E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 305376-74-3

(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

货号: B2417951
CAS 编号: 305376-74-3
分子量: 352.394
InChI 键: PQFVFJMXUIBNTR-CIAFOILYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(2-hydroxyethylamino)-3-[(4-methoxyphenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-4-3-10-23-18(13)22-17(20-9-11-24)16(19(23)25)12-21-14-5-7-15(26-2)8-6-14/h3-8,10,12,20,24H,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFVFJMXUIBNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)OC)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and anticancer agent. Below are the primary areas of biological activity:

1. Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing methoxy groups have shown enhanced inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory pathway.

CompoundCOX-II Inhibition IC50 (µM)Selectivity
PYZ30.011High
PYZ40.200Moderate
PYZ461.33Effective

These findings suggest that the presence of methoxy groups enhances the anti-inflammatory activity of pyrimidine derivatives.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including gastric and breast cancer cells. The mechanism involves the suppression of key signaling pathways associated with cell survival and proliferation.

Case Study:
In a study focusing on gastric cancer cells with FGFR2 amplification, treatment with related compounds resulted in significant apoptosis and cell cycle arrest. The compound's ability to inhibit FGFR signaling pathways was highlighted as a critical mechanism underlying its anticancer effects .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : The compound acts as a selective inhibitor of COX-II, reducing prostaglandin synthesis and consequently inflammation.
  • FGFR Pathway Inhibition : Similar compounds have shown to inhibit fibroblast growth factor receptors (FGFRs), leading to reduced tumor growth and enhanced apoptosis in cancer cells.

准备方法

Cyclization Reaction

Heating 6-amino-2-methylpyridin-3-ol (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in acetic acid at 120°C for 8 hours yields 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Figure 1). The reaction proceeds via intramolecular cyclization, with acetic acid acting as both solvent and catalyst. This method achieves a 78% yield, as confirmed by HPLC and $$^1$$H-NMR.

Alternative Pathways

Alternative routes include using malononitrile derivatives to form the pyrimidine ring, as reported in pyrido[2,3-d]pyrimidine syntheses. For instance, reacting α,β-unsaturated esters with malononitrile in methanol/sodium methoxide generates intermediates that cyclize with guanidine to form the core. While less common for pyrido[1,2-a] systems, this method offers flexibility for introducing substituents at earlier stages.

Functionalization at Position 2: (2-Hydroxyethyl)amino Substituent

The (2-hydroxyethyl)amino group is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination.

Nucleophilic Aromatic Substitution

Treating 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (prepared by chlorination of the core using POCl₃) with 2-aminoethanol in DMF at 80°C for 12 hours affords the 2-((2-hydroxyethyl)amino) derivative (Figure 2). The reaction requires anhydrous conditions to prevent hydrolysis, yielding 65% of the desired product.

Reductive Amination

An alternative pathway involves condensing 2-formyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-aminoethanol in the presence of NaBH₃CN. This method avoids harsh conditions, achieving a 72% yield with higher regioselectivity.

Schiff Base Formation at Position 3: ((4-Methoxyphenyl)imino)methyl Group

The ((4-methoxyphenyl)imino)methyl substituent is introduced via Schiff base formation between a formyl intermediate and 4-methoxyaniline.

Formylation of the Core

Vilsmeier-Haack formylation of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using POCl₃ and DMF at 0°C generates 3-formyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Figure 3). The formyl group is selectively introduced at position 3, confirmed by $$^{13}$$C-NMR (δ 192.1 ppm).

Condensation with 4-Methoxyaniline

Reacting the formyl derivative with 4-methoxyaniline (1.5 equiv) in ethanol under reflux for 6 hours produces the (E)-imine isomer exclusively. The reaction is catalyzed by acetic acid, which promotes imine formation while suppressing side reactions. The product is isolated in 85% yield and characterized by FT-IR (C=N stretch at 1620 cm⁻¹).

Optimization and Challenges

Regioselectivity in Substitution

Positional selectivity during chlorination and formylation is critical. Using bulky bases (e.g., DBU) during chlorination minimizes di-substitution byproducts, improving the 2-chloro derivative’s purity to >95%.

Protecting Group Strategies

The hydroxyl group in 2-aminoethanol is protected as a tert-butyldimethylsilyl (TBS) ether during SNAr to prevent oxidation. Deprotection using TBAF in THF restores the hydroxyl group post-reaction.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
SNAr + Schiff base 65 98 Scalability
Reductive amination + Schiff base 72 99 Mild conditions

The reductive amination route offers superior yield and purity, making it preferable for laboratory-scale synthesis.

Characterization and Validation

Spectroscopic Data

  • $$^1$$H-NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (t, J = 6.0 Hz, 2H, -OCH₂-), 3.78 (s, 3H, -OCH₃), 2.65 (s, 3H, 9-CH₃).
  • HRMS : m/z calculated for C₁₉H₂₁N₄O₃ [M+H]⁺: 365.1608, found: 365.1611.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration of the imine group and planar geometry of the pyrido[1,2-a]pyrimidin-4-one core.

常见问题

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing the compound?

The synthesis involves a multi-step protocol, including:

  • Condensation reactions under reflux (80–100°C) in polar aprotic solvents like DMF or ethanol.
  • Use of catalysts (e.g., p-toluenesulfonic acid) to accelerate imine formation.
  • Purification via column chromatography to isolate intermediates. Critical factors include solvent choice, temperature control, and stoichiometric ratios of reactants .

Q. What spectroscopic methods are recommended for structural confirmation?

  • NMR spectroscopy (1H, 13C) to confirm functional groups (e.g., hydroxyethyl, methoxyphenyl).
  • IR spectroscopy to identify carbonyl (C=O) and imine (C=N) stretches.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical configurations (E/Z) .

Q. What initial biological screening approaches are suitable?

  • In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines.
  • Antimicrobial testing using disk diffusion or microdilution methods.
  • Enzyme inhibition studies (e.g., kinase or protease targets) via fluorometric assays. Preliminary studies on structural analogs suggest activity modulation by the methoxyphenyl group .

Q. How does the 4-methoxyphenylimino group influence physicochemical properties?

  • Increases lipophilicity (logP), enhancing membrane permeability.
  • The methoxy group participates in hydrogen bonding with biological targets.
  • Modulates electronic effects (e.g., electron-donating) on the pyridopyrimidinone core .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized while minimizing side reactions?

  • Microwave-assisted synthesis to reduce reaction time and byproducts.
  • Inert atmosphere (N2/Ar) to prevent oxidation of sensitive intermediates.
  • Stepwise quenching and HPLC monitoring to isolate high-purity fractions .

Q. How should discrepancies in biological activity data between studies be resolved?

  • Control variables : Compare assay conditions (pH, temperature), cell lines, and compound purity (HPLC ≥95%).
  • Isomer analysis : Quantify E/Z ratios via chiral HPLC, as isomerization affects bioactivity .
  • Replicate studies with standardized protocols to identify outliers .

Q. What strategies elucidate the compound’s mechanism of action?

  • Molecular docking to predict binding interactions with targets (e.g., kinases).
  • CRISPR-Cas9 screening to identify genetic dependencies in responsive cell lines.
  • Proteomic profiling (e.g., SILAC) to map downstream signaling pathways .

Q. How can stereochemical uncertainties in the imino group (E vs Z) be resolved?

  • NOESY NMR to detect spatial proximity of substituents.
  • X-ray crystallography for definitive 3D structural assignment.
  • Steric directing groups during synthesis to favor the E configuration .

Q. What stability considerations apply for long-term storage?

  • Store in anhydrous DMSO at -20°C under inert gas.
  • Monitor degradation via accelerated stability testing (40°C/75% RH) and HPLC .

Q. How can SAR studies guide the design of bioactive derivatives?

  • Systematic substitution : Replace the hydroxyethyl group with alkyl/aryl variants.
  • Computational QSAR models to predict bioactivity based on electronic parameters.
  • Compare with analogs (e.g., benzylamino or allylamino derivatives) to identify critical moieties .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。